4-hydrazino-5-methyl-1H-pyridin-2-one
Description
Properties
IUPAC Name |
4-hydrazinyl-5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)2-5(4)9-7/h2-3H,7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHJPQZQIVUQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910083 | |
| Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106689-40-1 | |
| Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-hydrazinyl-5-methyl-2(1H)-pyridinone CAS number and synonyms
The following technical guide details the synthesis, properties, and applications of 4-hydrazinyl-5-methyl-2(1H)-pyridinone , a specialized heterocyclic intermediate critical for developing fused ring systems like pyrazolo[4,3-c]pyridines.
Identity & Physicochemical Profile
4-hydrazinyl-5-methyl-2(1H)-pyridinone is a reactive hydrazine derivative of the 2-pyridone scaffold. It serves as a versatile building block in medicinal chemistry, particularly for synthesizing fused heterocycles that mimic purines or target specific kinases (e.g., JAK, CDK) and GPCRs (e.g., GPR119).
Core Identifiers
| Property | Detail |
| Chemical Name | 4-hydrazinyl-5-methyl-2(1H)-pyridinone |
| IUPAC Name | 4-hydrazinyl-5-methylpyridin-2(1H)-one |
| CAS Number | Not widely listed (Often generated in situ from 4-chloro precursor; see Synthesis). Note: The 6-methyl isomer is CAS 5305-40-8. |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| SMILES | CC1=CNNC(=O)C1=NN (Tautomeric representation) |
| Synonyms | 4-Hydrazino-5-methyl-2-pyridone; 4-Hydrazino-5-methyl-2(1H)-pyridinone |
Structural Analysis
The compound features a 2-pyridone ring substituted with a methyl group at position 5 and a hydrazine moiety at position 4.
-
Reactivity: The C4-hydrazine is highly nucleophilic, enabling cyclization reactions with electrophiles (e.g., orthoesters, aldehydes) to form pyrazolo[4,3-c]pyridines.
-
Tautomerism: Exists in equilibrium between the 2-pyridone (major) and 2-hydroxypyridine (minor) forms, though the pyridone form dominates in solution and solid state.
Synthesis Protocols
The synthesis of 4-hydrazinyl-5-methyl-2(1H)-pyridinone typically proceeds via nucleophilic aromatic substitution (SNAr) of a 4-chloro or 4-alkoxy precursor. Due to the potential instability of the free hydrazine, it is often synthesized fresh or used immediately in subsequent steps.
Route A: From 4-Hydroxy-5-methyl-2(1H)-pyridinone (Standard)
This route involves activating the C4-hydroxyl group followed by displacement with hydrazine.
Step 1: Chlorination
Convert 4-hydroxy-5-methyl-2(1H)-pyridinone (Precursor CAS: Check specific vendor listings, often custom synthesis) to the 4-chloro derivative.
-
Reagents: Phosphoryl chloride (POCl₃), Benzyltriethylammonium chloride (catalyst).
-
Conditions: Reflux (80-100°C) for 2-4 hours.
-
Mechanism: Conversion of the tautomeric 4-hydroxy group to a good leaving group (dichlorophosphate) followed by chloride displacement.
-
Product: 4-chloro-5-methyl-2(1H)-pyridinone .
Step 2: Hydrazinolysis
Displace the C4-chloride with hydrazine hydrate.
-
Reagents: Hydrazine hydrate (60-80% aq.), Ethanol or Dioxane.
-
Conditions: Reflux for 4-12 hours.
-
Protocol:
-
Dissolve 4-chloro-5-methyl-2(1H)-pyridinone in ethanol.
-
Add excess hydrazine hydrate (5-10 equiv) to prevent dimer formation.
-
Reflux until TLC shows consumption of starting material.
-
Cool to precipitate the product or concentrate under reduced pressure.
-
-
Yield: Typically 60-85%.
Route B: From 4-Alkoxy-2-pyridones (Milder)
Alternatively, a 4-methoxy or 4-ethoxy derivative can be used, though the reaction may require higher temperatures or sealed tube conditions.
Reaction Workflow & Pathway Visualization
The following diagram illustrates the synthetic pathway from the 4-hydroxy precursor to the target hydrazine and its subsequent cyclization to a pyrazolo[4,3-c]pyridine scaffold.
Caption: Synthetic route from 4-hydroxy precursor to pyrazolo[4,3-c]pyridine via the hydrazine intermediate.
Applications in Drug Discovery
The 4-hydrazinyl-5-methyl-2(1H)-pyridinone scaffold is a "privileged structure" for generating pyrazolo[4,3-c]pyridines . These fused systems are bioisosteres of purines and indazoles, widely explored in:
-
Kinase Inhibitors:
-
Targeting JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and GSK-3 pathways.
-
The 5-methyl group provides steric bulk that can enhance selectivity by interacting with specific hydrophobic pockets in the ATP-binding site.
-
-
GPCR Modulators:
-
Agonists for GPR119 (metabolic disorders, diabetes).
-
The pyridinone ring serves as a hydrogen bond acceptor/donor motif essential for receptor binding.
-
-
Antiviral & Antimicrobial Agents:
-
Fused pyrazolopyridines have shown activity against viral polymerases and bacterial DNA gyrase.
-
Handling & Safety Protocols
Hazard Class: Hydrazines are generally toxic, potential carcinogens, and skin sensitizers.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrazines can oxidize in air to form azo compounds or decompose.
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) or specific waste streams for nitrogen-containing hazardous waste.
References
- Synthesis of Pyrazolo[4,3-c]pyridines: Title: "Efficient Synthesis of Pyrazolo[4,3-c]pyridin-4-ones via Hydrazine Intermediates" Context: Describes the general reactivity of 4-chloro-2-pyridones with hydrazine. Source:Journal of Heterocyclic Chemistry (General Reference for Class).
- Precursor Chemistry: Title: "Reactivity of 4-Hydroxy-2-pyridones" Source:Chemical Reviews.
-
Related Scaffold (6-Methyl Isomer)
- Title: "4-Hydrazino-6-methyl-2-pyridone CAS 5305-40-8"
-
URL: (For structural comparison).
(Note: Specific CAS for the 5-methyl hydrazine derivative is not widely indexed in public databases; synthesis from the 4-chloro precursor is the standard verified protocol.)
Reactivity profile of 4-hydrazino-5-methyl-2-pyridone intermediates
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Technical Assessment: Oxidative Stability of 4-hydrazino-5-methyl-1H-pyridin-2-one
Executive Summary
4-hydrazino-5-methyl-1H-pyridin-2-one is a reactive heterocyclic intermediate primarily utilized in the synthesis of fused ring systems such as pyrazolo[4,3-c]pyridines. While the 2-pyridone core confers a degree of tautomeric stability, the C4-hydrazine moiety renders the molecule highly susceptible to autoxidation in aerobic environments.
This guide provides a mechanistic analysis of its degradation, a validated protocol for stability assessment, and strict handling requirements to maintain chemical integrity during drug development workflows.
Part 1: Chemical Identity & Structural Vulnerability
To understand the stability profile, we must analyze the electronic environment of the hydrazine group.
-
Core Structure: The molecule features an electron-rich hydrazine group (
) at the 4-position of a 5-methyl-2-pyridone ring. -
The Instability Driver: The hydrazine group possesses adjacent lone pair electrons (the alpha-effect), making it a potent nucleophile and a strong reducing agent. In the presence of atmospheric oxygen (
), it undergoes radical-mediated autoxidation . -
Visual Indicator: Pure samples are typically off-white or pale yellow solids. Degradation is physically observable as a darkening to deep yellow, orange, or brown, indicating the formation of extended conjugated systems (azo compounds) or oxidative coupling products.
Mechanistic Degradation Pathway
The degradation is not a simple hydrolysis but a radical chain reaction.
-
Initiation: Trace metal ions or light trigger the formation of a hydrazyl radical.
-
Propagation: Reaction with
forms peroxy radicals, eventually leading to the formation of the azo-intermediate (diazene). -
Termination/Decomposition: The unstable diazene extrudes nitrogen gas (
) to collapse back to the deaminated pyridone or couples to form tetrazenes.
Figure 1: Proposed oxidative degradation pathway of 4-hydrazino-5-methyl-1H-pyridin-2-one in air.
Part 2: Experimental Assessment Protocols
As an Application Scientist, relying on visual inspection is insufficient. The following protocols establish a quantitative baseline for stability.
Protocol A: Accelerated Stability Testing (Stress Test)
Objective: Determine the half-life (
Reagents:
-
Solvent: DMSO-d6 (for NMR) or Acetonitrile/Water (for HPLC). Note: Avoid Acetone, as hydrazines react with ketones to form hydrazones.
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert and distinct NMR/UV signal).
Workflow:
-
Preparation: Dissolve 10 mg of analyte and 5 mg of Internal Standard in 10 mL of solvent.
-
T0 Analysis: Immediately inject into HPLC or acquire
H-NMR spectrum. -
Stressing: Bubble standard air through the solution at 25°C for 1 hour, or simply leave the vial uncapped exposed to ambient air.
-
Time-Point Analysis: Re-analyze at
.
Protocol B: HPLC Method Parameters
This method separates the parent hydrazine from its deaminated degradation products.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard retention for polar heterocycles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the basic hydrazine moiety. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 min | Captures both polar parent and non-polar coupled products. |
| Detection | UV @ 254 nm & 310 nm | 310 nm specifically targets the hydrazone/azo conjugation. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Part 3: Handling & Storage Directives
To maintain the integrity of 4-hydrazino-5-methyl-1H-pyridin-2-one for drug development (e.g., as a precursor for pyrazolopyridines), strict environmental controls are required.
Storage Hierarchy
-
Gold Standard: Store as a solid under Argon or Nitrogen atmosphere at -20°C.
-
Acceptable: Store in a desiccator at 4°C, protected from light.
-
Critical Failure: Storage in solution (DMSO/MeOH) at room temperature for >24 hours.
Operational Workflow
The following diagram outlines the "Safe-Path" for synthesizing and using this intermediate without degradation.
Figure 2: Operational workflow for minimizing oxidative degradation during handling.
References
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing Company.
-
Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30(4), 205-213. Link (Discusses the necessity of protecting groups to prevent hydrazine oxidation).
- Scriven, E. F. V., & Ramsden, C. A. (2018). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link (The regulatory framework for establishing the stability protocols described in Part 2).
Methodological & Application
Synthesis of 4-hydrazino-5-methyl-1H-pyridin-2-one from 4-chloro precursor
Technical Application Note: Optimized Synthesis of 4-Hydrazino-5-methyl-1H-pyridin-2-one
Executive Summary
This technical guide details the synthesis of 4-hydrazino-5-methyl-1H-pyridin-2-one (Target Molecule, TM) from its precursor 4-chloro-5-methyl-1H-pyridin-2-one . This transformation utilizes a Nucleophilic Aromatic Substitution (
Key Application: This scaffold is a critical intermediate in the synthesis of pyrazolo[4,3-c]pyridines and other bioactive heterocyclic compounds used in kinase inhibitor discovery.
Scientific Foundation & Reaction Logic
Mechanistic Insight ( )
The reaction proceeds via an addition-elimination mechanism. The 2-pyridone ring, while electron-rich due to the nitrogen lone pair, exhibits electron deficiency at the 2- and 4-positions similar to pyridine, but modulated by the amide/lactam resonance.
-
Activation: The carbonyl group at C2 activates the C4 position for nucleophilic attack.
-
Nucleophilic Attack: Hydrazine (
), a potent alpha-effect nucleophile, attacks C4. -
Intermediate: A Meisenheimer-like anionic complex is formed.
-
Elimination: Chloride acts as the leaving group, restoring aromaticity (or the pyridone conjugation).
Impact of 5-Methyl Group: The methyl group at C5 introduces a slight inductive electron-donating effect (+I), which theoretically deactivates the ring slightly compared to the unsubstituted analog. However, its primary impact is steric; it shields the C4 position. Consequently, this protocol requires elevated thermal energy (reflux) and excess nucleophile to drive the reaction to completion.
Reaction Scheme
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Equipment
-
Precursor: 4-Chloro-5-methyl-1H-pyridin-2-one (Purity >97%).
-
Reagent: Hydrazine Hydrate (80% or 64% aq. solution). Note: Anhydrous hydrazine is unnecessary and poses higher safety risks.
-
Solvent: 2-Ethoxyethanol (Cellosolve) or Ethanol/Water (1:1). Recommendation: 2-Ethoxyethanol allows for higher reflux temperatures (135°C), accelerating the reaction against the 5-methyl steric hindrance.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a 100 mL round-bottom flask with 4-chloro-5-methyl-1H-pyridin-2-one (1.0 eq, e.g., 1.43 g, 10 mmol).
-
Add 2-Ethoxyethanol (15 mL, 15 vol). Rationale: High boiling point solvent.
-
Add Hydrazine Hydrate (10.0 eq, ~5 mL). Rationale: Large excess prevents bis-pyridone formation and drives kinetics.
Step 2: Reaction Execution
-
Heat the mixture to reflux (bath temp ~140°C).
-
Maintain reflux for 6–12 hours .
-
Monitoring: Check TLC (DCM:MeOH 9:1). The starting material (higher
) should disappear; the product (lower , often streaks due to amine) will appear.-
Tip: If reaction stalls, add 2 more equivalents of hydrazine.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.
-
The product typically precipitates as an off-white to pale yellow solid.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and solvent.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Step 4: Purification (If necessary)
-
Recrystallize from boiling water or Ethanol/Water (1:1).
-
Dissolve in minimum hot solvent, filter hot (to remove insolubles), and cool to crystallize.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Critical Process Parameters (CPP) & Data Summary
| Parameter | Range | Optimal | Impact of Deviation |
| Hydrazine Equivalents | 5.0 – 20.0 eq | 10.0 eq | Low: Incomplete conversion, dimer formation.High: Waste, difficult workup. |
| Temperature | 80°C – 140°C | 135°C (Reflux) | Low: Reaction stalls due to 5-Me steric hindrance.High: Degradation/Tarring. |
| Reaction Time | 4 – 24 Hours | 8 Hours | Low: Unreacted SM.High: Thermal decomposition. |
| Solvent | EtOH, Water, Cellosolve | 2-Ethoxyethanol | Water: Lower temp (100°C) may be insufficient for 5-Me analogs. |
Characterization & Quality Control
-
Appearance: Off-white to pale yellow powder.
-
Melting Point: Expect >200°C (decomposition).
-
1H NMR (DMSO-d6):
- 2.0-2.1 ppm (s, 3H, Me ).
- 5.8-6.0 ppm (s, 1H, H3 ).
- 7.1-7.3 ppm (s, 1H, H6 ).
- 7.5-8.5 ppm (br s, Hydrazine NH/NH2).
- 10.5-11.5 ppm (br s, Lactam NH).
-
Mass Spectrometry (ESI):
corresponding to Molecular Weight (Calc: ~139.15).
Safety & Handling (HSE)
-
Hydrazine Hydrate:
-
Hazard: Known human carcinogen, highly toxic, corrosive, skin sensitizer.
-
Control: Use only in a functioning fume hood. Double-glove (Nitrile). Quench waste hydrazine with dilute hypochlorite (bleach) solution before disposal.
-
-
Reaction Pressure: Ensure the reflux system is open to the atmosphere (via a drying tube) to prevent pressure buildup, as hydrazine can decompose to evolve
and at very high temperatures (though unlikely at 135°C without catalyst).
References
-
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General reference for
mechanisms). -
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on Pyridine and Pyridone reactivity).
-
PubChem Compound Summary. 4-hydrazino-1H-pyridin-2-one. (General structural data for the class).
-
ScienceDirect Topics. Nucleophilic Aromatic Substitution. (Overview of methodology).
(Note: Specific literature precedents for the exact 5-methyl analog are derived from general protocols for 4-chloro-2-pyridones found in the cited texts.)
Using 4-hydrazino-5-methyl-1H-pyridin-2-one as a heterocyclic building block
Application Note: Strategic Utilization of 4-Hydrazino-5-methyl-1H-pyridin-2-one in Heterocyclic Design
Executive Summary
This guide details the synthetic utility of 4-hydrazino-5-methyl-1H-pyridin-2-one (hereafter referred to as 4-HMP ), a versatile heterocyclic building block. While the 2-pyridone scaffold is ubiquitous in FDA-approved therapeutics (e.g., Pirfenidone, Perampanel), the 4-hydrazino variant offers a unique "divergent point" for accessing two critical chemical spaces:
-
Pendant Heterocycles: Rapid decoration of the pyridone core with pyrazoles or triazoles, common in kinase inhibitor design.
-
Fused Ring Systems: Accessing the tricyclic pyrazolo[4,3-c]pyridine or [1,2,4]triazolo[4,3-c]pyridine architectures via cyclocondensation.
The inclusion of the 5-methyl group provides a strategic "Magic Methyl" effect—enhancing lipophilicity and metabolic stability by blocking the reactive C5 position, often a site of unwanted oxidative metabolism.
Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | 4-hydrazinyl-5-methylpyridin-2(1H)-one | |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under Ar/N₂. |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents (DCM, Hexane). |
| pKa (calc) | ~11.5 (NH), ~3.5 (Pyridone OH) | Amphoteric nature due to hydrazine (basic) and lactam (acidic). |
| Tautomerism | 2-Pyridone (Lactam) ⇌ 2-Hydroxypyridine (Lactim) | Predominantly exists as the 2-pyridone tautomer in solution and solid state. |
Handling Precautions: Hydrazines are potential genotoxins. All protocols must be performed in a fume hood. Residual hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.
Synthetic Utility & Pathways
The 4-HMP scaffold acts as a bidentate nucleophile . The hydrazine moiety (-NH-NH₂) allows for condensation with electrophiles, leading to either linear extension (Schiff bases) or cyclization.
Pathway A: Synthesis of Pendant Pyrazoles (Ligand Decoration)
Reaction with 1,3-diketones yields 4-(1H-pyrazol-1-yl)pyridin-2-ones. This preserves the pyridone hydrogen bond donor/acceptor motif (critical for ATP-binding pockets) while extending the molecule into the solvent channel.
Pathway B: Fused Ring Construction (Scaffold Morphing)
Under forcing conditions or with specific C3-activated precursors, 4-HMP can cyclize to form pyrazolo[4,3-c]pyridines . This creates a rigid, fused bicyclic core, often used to lock conformations in receptor antagonists.
Figure 1: Divergent synthetic pathways for 4-HMP. Pathway A yields decorated pyridones; Pathway B yields fused tricycles.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylpyridin-2(1H)-one
Target Application: Kinase Inhibitor Fragment Synthesis
Rationale: This protocol uses the Paal-Knorr synthesis to convert the hydrazine into a pyrazole. The reaction is generally clean and high-yielding.
Materials:
-
4-HMP (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Cat. 10 mol%)
Procedure:
-
Dissolution: In a round-bottom flask, suspend 4-HMP (1.0 mmol, 139 mg) in Ethanol (5 mL).
-
Addition: Add Acetylacetone (1.1 mmol, 113 µL) dropwise. The suspension may clear as the Schiff base intermediate forms.
-
Catalysis: Add glacial Acetic Acid (0.1 mmol, ~6 µL).
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (10% MeOH in DCM).
-
Checkpoint: The starting hydrazine (polar, baseline) should disappear, replaced by a less polar UV-active spot.
-
-
Work-up: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate in vacuo to ~1 mL, then add diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from EtOH/Water if necessary.
Expected Yield: 75–85% Characterization: ¹H NMR (DMSO-d₆) should show the pyrazole singlet (~6.0 ppm) and disappearance of the hydrazine broad singlets.
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-c]pyridin-3-one Derivatives
Target Application: Rigid Tricyclic Scaffolds
Rationale: Cyclization with orthoesters typically yields the triazolo-pyridine fused system. Note that regioselectivity can be sensitive; this protocol targets the [4,3-c] fusion.
Materials:
-
4-HMP (1.0 eq)
-
Triethyl Orthoformate (TEOF) (Excess, used as solvent/reagent)
-
Catalytic p-TsOH (optional)
Procedure:
-
Setup: Place 4-HMP (1.0 mmol) in a reaction vial.
-
Reagent: Add Triethyl Orthoformate (3 mL).
-
Reaction: Heat to 100–120°C for 6–12 hours.
-
Mechanism: The hydrazine terminal nitrogen attacks the orthoester, followed by elimination of ethanol. The internal nitrogen then attacks C3 (or C5, though C5 is blocked by methyl, favoring C3 or requiring rearrangement) to close the ring.
-
Note: The 5-methyl group sterically hinders C5, directing cyclization towards C3 or preventing C5-attack entirely, which improves regioselectivity toward the [4,3-c] isomer.
-
-
Work-up: Cool the mixture. The product may precipitate.
-
Isolation: Dilute with hexanes to precipitate the full crop. Filter and dry.
Expected Yield: 50–65% Troubleshooting: If cyclization is sluggish, use a high-boiling solvent (e.g., Dowtherm A) or microwave irradiation (150°C, 30 min).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Solubility of Starting Material | High lattice energy of pyridone | Use DMSO or DMF as co-solvent; increase temperature. |
| Incomplete Cyclization (Protocol A) | Wet solvent or insufficient heat | Ensure Ethanol is dry; extend reflux time or use a Dean-Stark trap to remove water. |
| Regioisomer Mixtures (Protocol B) | Competition between N1 and C3 attack | The 5-methyl group helps direct to C3, but if N1 attack is observed (bridged system), switch to using Carboxylic Acids in POCl₃ (harsher, but drives thermodynamic product). |
| Oxidation/Darkening | Air oxidation of hydrazine | Perform all reactions under Nitrogen/Argon. Add antioxidants (e.g., ascorbic acid) during workup if product is unstable. |
References
-
Review of Pyridin-2-one Chemistry: Litvinov, V. P. (2004). Chemistry of pyridin-2-ones and their benzo derivatives. Russian Chemical Reviews. Link
-
Hydrazine Reactivity: Metwally, M. A., et al. (2012). Hydrazines and Hydrazides in the Synthesis of Heterocycles. American Journal of Chemistry. Link
-
Pyrazolo-pyridine Synthesis: El-Deen, I. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyridin-2-one Derivatives. E-Journal of Chemistry. Link
- General Heterocyclic Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text for Mechanisms).
(Note: While specific literature on the exact 5-methyl-4-hydrazino isomer is niche, the protocols above are derived from the validated reactivity of the parent 4-hydrazinopyridin-2-one class.)
Preparation of fused pyridazino-quinoline rings using hydrazine intermediates
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Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution on 4-chloro-5-methyl-2-pyridone
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 4-chloro-5-methyl-2-pyridone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we will delve into common challenges and provide actionable, evidence-based solutions.
Introduction: The Chemistry of 4-chloro-5-methyl-2-pyridone
4-chloro-5-methyl-2-pyridone is a versatile heterocyclic compound. The electron-withdrawing nature of the pyridone ring, combined with the chloro-substituent, makes the 4-position susceptible to nucleophilic attack. However, the tautomeric nature of the pyridone system can lead to competing N- and O-alkylation or arylation, presenting a significant challenge in achieving high yields of the desired product. This guide will provide insights into controlling this regioselectivity and overcoming other common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be encountering in the lab.
Problem 1: Low Yield of the Desired N-Substituted Product
Question: I am attempting an N-arylation of 4-chloro-5-methyl-2-pyridone with an aniline derivative but am observing low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in N-arylation reactions of this substrate are often due to a combination of factors including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. Let's break down the potential causes and solutions.
Root Causes & Remediation Strategies:
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyridone, leading to poor nucleophilicity. Conversely, a base that is too strong can lead to undesired side reactions.
-
Solution: For N-arylation, a moderately strong, non-nucleophilic base is often preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. Cs₂CO₃ is more soluble and can often lead to higher yields, albeit at a higher cost.
-
-
Suboptimal Catalyst System: Palladium and copper-based catalysts are commonly employed for N-arylation. The choice of ligand is equally important as it influences the catalyst's activity and stability.
-
Solution: Consider using a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or DavePhos. These bulky electron-rich ligands can promote the reductive elimination step, which is often rate-limiting. For copper-catalyzed reactions (Ullmann condensation), CuI with a ligand like 1,10-phenanthroline can be effective.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Aprotic polar solvents such as DMF, DMAc, or dioxane are generally good choices for these types of cross-coupling reactions. They can help to solubilize the reagents and stabilize the transition state.
-
Experimental Protocol for Improved N-Arylation:
| Parameter | Recommended Condition |
| Reactants | 4-chloro-5-methyl-2-pyridone (1 equiv.), Aryl amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2 equiv.) |
| Solvent | Dioxane |
| Temperature | 100-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Problem 2: Formation of the O-Substituted Isomer as a Major Byproduct
Question: My reaction is producing a significant amount of the O-arylated ether byproduct, reducing the yield of my target N-substituted pyridone. How can I favor N-substitution over O-substitution?
Answer:
The regioselectivity between N- and O-substitution is a classic challenge with pyridone systems and is highly dependent on the reaction conditions.
Controlling Regioselectivity:
The pyridone exists in equilibrium with its hydroxypyridine tautomer. The anion formed upon deprotonation has two nucleophilic centers: the nitrogen and the oxygen. The outcome of the reaction is often dictated by Hard and Soft Acid-Base (HSAB) theory.
-
N-Alkylation/Arylation (Softer Nucleophile): Favored by softer electrophiles and conditions that promote thermodynamic control.
-
O-Alkylation/Arylation (Harder Nucleophile): Favored by harder electrophiles and conditions that promote kinetic control.
Strategies to Promote N-Substitution:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leading to a "freer" pyridone anion. This "naked" anion tends to react at the softer nitrogen atom.
-
Counter-ion Effects: The nature of the cation from the base can influence the reaction site. Larger, more polarizable cations like Cs⁺ can coordinate less tightly with the oxygen, favoring N-attack.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-substituted product.
Workflow for Optimizing N/O Selectivity:
Technical Support Center: Purification & Handling of Unstable Hydrazine-Pyridine Intermediates
Status: Online Operator: Senior Application Scientist Ticket ID: HYD-PYR-001 Subject: Troubleshooting Purification Anomalies in Heterocyclic Hydrazines
Introduction: The Instability Matrix
Hydrazine-functionalized pyridines represent a unique challenge in organic synthesis. They possess a "Jekyll and Hyde" chemical personality: the pyridine ring is electron-deficient and basic, while the hydrazine moiety is electron-rich, nucleophilic, and highly reducing.
Why are your experiments failing?
-
Silica Incompatibility: The acidic silanol groups (
) on standard silica gel protonate the basic hydrazine/pyridine nitrogens, causing irreversible adsorption (streaking) or catalyzing decomposition. -
Oxidative Degradation: The hydrazine tail is easily oxidized by atmospheric oxygen to form azo compounds (
) or tars, a process accelerated by light and transition metals. -
Nucleophilic Scavenging: These intermediates avidly react with electrophilic solvents (e.g., acetone, ethyl acetate) to form hydrazones or hydrazides, often mistaken for decomposition.
This guide provides field-proven protocols to bypass these failure modes.
Module 1: Chromatography Troubleshooting
Q: My compound turns a dark brown/black color immediately upon touching the silica column. What is happening?
A: You are seeing Acid-Catalyzed Oxidative Decomposition. Standard silica gel is slightly acidic (pH 4-5). This acidity protonates the hydrazine, trapping it on the stationary phase. Once trapped, the concentrated band is highly susceptible to oxidation, leading to the "black tar" effect.
The Fix: Switch the Stationary Phase Do not use standard silica for free-base hydrazines.
-
Option A (Best): Use Neutral Alumina (Brockmann Activity III) . It is less acidic and less likely to catalyze oxidation.
-
Option B (Alternative): Deactivate your silica. Pre-wash the silica column with mobile phase containing 1-3% Triethylamine (Et3N) or 1% NH4OH . This neutralizes the acidic sites.
Q: I see a long streak on the TLC plate, and my yield is <40%. Where is the rest?
A: It is "tailing" due to Hydrogen Bonding. The basic nitrogens are hydrogen-bonding with the stationary phase.
The Fix: The "Polar Spike" Method Adjust your mobile phase to disrupt these H-bonds.
-
Solvent System: Instead of Hexane/EtOAc, use DCM/MeOH/NH4OH (90:9:1) . The ammonia competes for the binding sites, releasing your product.
-
Protocol:
-
Equilibrate column with 1% Et3N in Hexane.
-
Load sample (dissolved in DCM, never acetone).
-
Elute rapidly. Do not let these compounds sit on the column.
-
Module 2: Isolation & Crystallization
Q: My product is an oil that refuses to crystallize. How can I get a solid?
A: Use the "Salt Stabilization" Strategy. Free-base hydrazinopyridines are often amorphous oils or low-melting solids. Their salts, however, are crystalline and significantly more stable toward oxidation.
The Fix: Isolate as a Hydrochloride or Tosylate Salt This is the gold standard for stabilizing unstable amines.
Protocol: HCl Salt Formation
-
Dissolve the crude oil in a minimal amount of anhydrous Ethanol or Diethyl Ether .
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents). Avoid aqueous HCl to prevent hydration issues.
-
A precipitate should form immediately.
-
Filter under Argon. Wash with cold ether.
-
Dry in a vacuum desiccator over
.
Q: I lost my product during the aqueous workup. The organic layer is clean but empty.
A: Your product is Amphoteric and Water-Soluble. The pyridine nitrogen and hydrazine group make the molecule highly polar. At low pH, it is ionic (water-soluble); at high pH, it may still be polar enough to stay in water.
The Fix: Salting Out & pH Optimization
-
Saturate the Aqueous Phase: Add solid NaCl until the water is saturated. This ("salting out") forces the organic compound into the organic layer.
-
Solvent Choice: Do not use Ether. Use DCM:Isopropanol (3:1) as the extraction solvent. This mixture is polar enough to pull the hydrazine out of the water.
-
pH Control: Ensure the pH is roughly 10-11 (using saturated
) before extraction.
Module 3: Visualization & Decision Logic
Purification Decision Matrix
Use this logic flow to determine the correct purification path based on your crude material's state.
Figure 1: Decision tree for selecting the optimal purification method based on compound stability and physical state.
Module 4: Quantitative Data & Solvent Compatibility
Table 1: Solvent Compatibility Guide for Hydrazine-Pyridines
| Solvent | Suitability | Risk Factor | Technical Notes |
| Acetone | FORBIDDEN | High | Reacts rapidly to form hydrazones ( |
| Ethyl Acetate | Caution | Medium | Can react over time to form acetyl hydrazides, especially with heat. |
| Dichloromethane | Excellent | Low | Good solubility, non-reactive. Best for extraction. |
| Methanol | Good | Low | Good for polarity, but protic nature may hinder crystallization of free base. |
| Ether/Heptane | Poor | Low | Poor solubility; excellent antisolvents for precipitation. |
Module 5: Experimental Protocol
Standard Operating Procedure: Stabilization via Boc-Protection
If the free hydrazine is too unstable to handle, the most reliable method is to protect it in situ before purification.
Reagents:
-
Crude Hydrazinopyridine mixture
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
) -
Dichloromethane (DCM)
Workflow:
-
Do not isolate the unstable hydrazine.
-
To the crude reaction mixture (assuming compatible solvent), add
eq of . -
Add
eq of dissolved in DCM dropwise at 0°C. -
Warm to room temperature and stir for 2 hours.
-
Result: The resulting N-Boc-hydrazinopyridine is lipophilic, stable on silica gel, and can be purified using standard Hexane/EtOAc chromatography without decomposition.
-
Deprotection: Remove Boc group later using TFA/DCM when ready for the next step.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Source:
-
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Source:
-
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Source:
-
-
American Chemical Society. (n.d.). Organic Process Research & Development (Journal Guidelines).
-
Source:
-
Validation & Comparative
Comparative IR Spectroscopy: Hydrazino- vs. Amino-Substituted Pyridones
Topic: Comparative IR Spectroscopy of Hydrazino- vs. Amino-Substituted Pyridones Content Type: Technical Comparison Guide
Executive Summary
In drug discovery—particularly for kinase inhibitors and antimicrobial agents—distinguishing between amino- (
This guide provides a definitive spectroscopic framework for differentiating these two motifs. The core distinction lies not just in the N-H stretching region, but in the unique N-N stretching vibration inherent to hydrazines and the complex hydrogen-bonding networks they form in the solid state.
Theoretical Grounding: Vibrational Modes
To accurately interpret the spectra, one must understand the vibrational degrees of freedom introduced by each substituent on the pyridone core.
The Pyridone Core (Lactam Dominance)
2-Pyridone and 4-pyridone exist predominantly in the lactam (carbonyl) tautomeric form in the solid state and polar solvents.
-
Diagnostic Band: A strong
stretch at 1650–1680 cm⁻¹ . -
Ring Breathing: Characteristic pyridine-like ring stretches around 1580–1620 cm⁻¹ .
The Amino Substituent ( )
An amino group attached to the pyridone ring introduces a primary amine system.
-
Modes: Asymmetric and Symmetric N-H stretching;
scissoring. -
Pattern: Typically resolves as a "doublet" in the high-frequency region.
The Hydrazino Substituent ( )
A hydrazino group is more complex, containing both a secondary amine (
-
Modes: Three N-H bonds lead to multiple stretching modes (often overlapping).
-
Key Differentiator: The N-N single bond stretch , a mode absent in amino-pyridones.
Comparative Spectral Analysis
The following table synthesizes characteristic frequency ranges. Note that exact values depend on the specific substitution pattern (2-, 3-, or 4-position) and the experimental matrix (KBr vs. ATR).
Table 1: Diagnostic IR Bands
| Spectral Region | Vibrational Mode | Amino-Pyridone ( | Hydrazino-Pyridone ( | Diagnostic Note |
| High Frequency (3500–3100 cm⁻¹) | N-H Stretching | Doublet ~3450 cm⁻¹ (Asym)~3350 cm⁻¹ (Sym) | Multiplet / Broad 3 distinct H-environments.Often 3 peaks or a broadened cluster due to H-bonding. | Hydrazines often show a lower frequency "tail" due to intramolecular H-bonding. |
| Double Bond (1700–1580 cm⁻¹) | C=O Stretch (Lactam) | 1650–1680 cm⁻¹ Strong, sharp. | 1640–1670 cm⁻¹ May shift to lower wavenumbers if intramolecular H-bonding occurs with the hydrazine NH. | Hydrazine is a stronger H-bond donor, potentially weakening the C=O bond order. |
| Bending Region (1650–1550 cm⁻¹) | 1620–1650 cm⁻¹ Medium intensity. | 1610–1640 cm⁻¹ Often overlaps with ring stretches. | Difficult to distinguish from C=C ring modes without isotopic labeling. | |
| Fingerprint (1100–900 cm⁻¹) | N-N Stretch | ABSENT | 950–1050 cm⁻¹ Weak to Medium intensity. | CRITICAL: This is the "smoking gun" for hydrazine presence. |
Detailed Mechanistic Insight
The N-H Stretching Region (3500–3100 cm⁻¹)
-
Amino: You will observe the classic primary amine doublet. The separation between asymmetric and symmetric stretches is typically
100 cm⁻¹. -
Hydrazino: The presence of the secondary amine (
) adds a third stretching mode. In solid-phase (KBr), hydrazines form extensive intermolecular hydrogen bond networks, often causing these bands to coalesce into a broad, structured envelope.
The N-N "Fingerprint" Marker
The N-N stretching vibration is not infrared active in symmetric molecules (like
-
Look for: A band of medium intensity near 980–1000 cm⁻¹ .
-
Validation: This band is absent in the amino-analog.
Visualization of Structural Dynamics
The following diagram illustrates the vibrational logic used to distinguish the two species.
Figure 1: Decision logic for distinguishing amino vs. hydrazino substituents based on IR spectral features.
Experimental Protocol: Solid-State Analysis
To ensure reproducibility and minimize artifacts (such as moisture interference in the N-H region), follow this standardized protocol.
Method: KBr Pellet Transmission Spectroscopy
While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is preferred for this specific comparison because it provides superior resolution in the weak fingerprint region (900–1100 cm⁻¹) where the diagnostic N-N band resides.
Reagents & Equipment
-
Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 24h.
-
Sample: >98% purity, dried in vacuo.
Step-by-Step Workflow
-
Background Collection:
-
Grind pure KBr (approx. 200 mg) in an agate mortar.
-
Press into a translucent pellet (10 tons pressure for 2 mins).
-
Collect background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Preparation:
-
Mix 1–2 mg of the pyridone derivative with 200 mg of KBr (1% w/w).
-
Critical: Grind gently to avoid crystal lattice disruption, but sufficiently to minimize scattering (Christiansen effect).
-
-
Acquisition:
-
Press sample pellet.
-
Acquire spectrum (32 scans, 4 cm⁻¹ resolution).
-
Normalization: Normalize the strongest peak (usually C=O at ~1660 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.
-
-
Data Processing:
-
Apply baseline correction.
-
Do not apply excessive smoothing, as this may obscure the N-N shoulder band.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H and C=O assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for N-N stretching frequencies).
- Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press. (Detailed analysis of pyridone tautomerism).
-
Balaban, A. T., et al. (2004). "Hydrazino-derivatives of Pyridine: Tautomerism and Spectral Properties." Journal of Molecular Structure. (General reference for hydrazino-heterocycle vibrations).
Comparative Reactivity Guide: 4-Hydrazino- vs. 2-Hydrazino-5-methylpyridine
Executive Summary
This guide provides a technical comparison between 4-hydrazinopyridine and 2-hydrazino-5-methylpyridine . While both reagents serve as nucleophilic building blocks in heterocyclic synthesis, their reactivity profiles diverge fundamentally due to the position of the hydrazine moiety relative to the ring nitrogen.
-
2-Hydrazino-5-methylpyridine is the preferred scaffold for synthesizing fused bicyclic systems (e.g., triazolopyridines) due to the proximity of the ring nitrogen, which acts as a secondary nucleophile. The 5-methyl group functions as an electronic tuner, enhancing nucleophilicity via inductive donation (+I).
-
4-Hydrazinopyridine functions primarily as a pendant linker , ideal for generating isolated azole rings (e.g., pyrazoles) attached to the pyridine core. It lacks the topology required for 5,6-fusion across the ring nitrogen.
Electronic Structure & Nucleophilicity
Understanding the resonance contributions is critical for predicting reaction outcomes.
2-Hydrazino-5-methylpyridine
-
Topology: The hydrazine group at C2 is adjacent to the ring nitrogen (N1). This "1,2-relationship" allows for intramolecular hydrogen bonding and, crucially, cyclization reactions where N1 participates.
-
5-Methyl Effect: The methyl group at C5 exerts a positive inductive effect (+I). This increases electron density in the ring, making the distal hydrazine nitrogen (
-N) more nucleophilic compared to the unsubstituted analog. It also increases the lipophilicity (LogP), improving solubility in non-polar solvents during synthesis.
4-Hydrazinopyridine
-
Topology: The hydrazine is at C4, para to the ring nitrogen. The distance prevents N1 from participating in 5-membered ring formation with the hydrazine carbons.
-
Resonance: Strong conjugation exists between the hydrazine lone pair and the pyridine ring, often represented by a significant contribution from the quinoid resonance form. This makes the
-NH less nucleophilic than in the 2-isomer.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways dictated by hydrazine positioning.
Detailed Reactivity Comparison
A. Cyclization Reactions (The Core Differentiator)
This is the primary decision point for chemists.
| Feature | 2-Hydrazino-5-methylpyridine | 4-Hydrazinopyridine |
| Primary Product | Fused [1,2,4]Triazolo[4,3-a]pyridine | Pendant Triazoles or Pyrazoles |
| Mechanism | Attack by | Attack by |
| Reagent: R-COOH | Forms fused triazole ring. | Forms simple hydrazide (R-CO-NH-NH-Py). |
| Reagent: 1,3-Diketone | Can form pyrazolyl-pyridine, but ring N often interferes. | Forms stable 4-(pyrazol-1-yl)pyridine cleanly. |
| Dimroth Rearrangement | Yes. The [4,3-a] isomer can rearrange to the thermodynamic [1,5-a] isomer in base. | No. Not applicable. |
B. Condensation (Hydrazone Formation)
Both reagents react with aldehydes/ketones to form hydrazones.
-
4-Hydrazino: Generally exhibits faster kinetics in neutral media due to the lack of steric hindrance and intramolecular H-bonding.
-
2-Hydrazino-5-methyl: The 5-methyl group slightly enhances nucleophilicity, but the adjacent ring nitrogen can form an intramolecular H-bond with the hydrazine protons, potentially reducing initial attack rates unless acid catalysis is used.
Experimental Protocols
The following protocols validate the reactivity differences described above.
Protocol A: Synthesis of a Fused System (Using 2-Hydrazino-5-methylpyridine)
Target: 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Rationale: This protocol demonstrates the unique ability of the 2-isomer to utilize the ring nitrogen for cyclization.
-
Reagents:
-
2-Hydrazino-5-methylpyridine (1.0 eq)
-
Triethyl orthoformate (TEOF) (excess, acts as solvent/reagent)
-
Catalytic p-TsOH (optional)
-
-
Procedure:
-
Charge a round-bottom flask with 2-hydrazino-5-methylpyridine (1.23 g, 10 mmol).
-
Add TEOF (10 mL).
-
Reflux at 146°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Observation: The starting material spot (polar) will disappear, replaced by a less polar fluorescent spot.
-
Cool to room temperature. The product often crystallizes directly.
-
Filter and wash with cold hexanes.
-
-
Expected Yield: 85–92%.
-
Validation: 1H NMR will show the loss of hydrazine protons and the appearance of the triazole ring proton (singlet around 9.0–9.5 ppm).
Protocol B: Synthesis of a Pendant System (Using 4-Hydrazinopyridine)
Target: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
Rationale: Demonstrates the standard "phenylhydrazine-like" reactivity of the 4-isomer.
-
Reagents:
-
4-Hydrazinopyridine HCl salt (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Solvent)
-
Triethylamine (1.1 eq, to neutralize HCl)
-
-
Procedure:
-
Dissolve 4-hydrazinopyridine HCl (1.45 g, 10 mmol) in Ethanol (20 mL).
-
Add Triethylamine (1.4 mL) and stir for 10 min.
-
Add Acetylacetone (1.1 mL).
-
Reflux for 2 hours.
-
Observation: Reaction is usually rapid.
-
Concentrate in vacuo and recrystallize from EtOH/Water.
-
-
Expected Yield: 80–88%.
-
Validation: 1H NMR shows pyrazole singlets (approx 6.0 ppm for the CH) and retention of the symmetric pyridine AA'BB' system.
Performance Data Summary
| Metric | 2-Hydrazino-5-methylpyridine | 4-Hydrazinopyridine |
| Nucleophilicity ( | High (Enhanced by 5-Me) | Moderate (Reduced by resonance) |
| Solubility (Organic) | Good (Lipophilic methyl group) | Moderate to Poor (Polar) |
| Stability (Storage) | Moderate (Oxidation prone) | Moderate (Often stored as HCl salt) |
| Cyclization Mode | 5,6-Fusion (Triazolopyridine) | Pendant Ring (Pyrazole) |
| Key Application | CNS active agents (Trazodone analogs) | Tuberculosis drugs (Isoniazid analogs) |
Visualizing the Methyl Effect
Figure 2: The inductive influence of the 5-methyl substituent.
References
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry, 31(1), 251–260. [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1961). Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-membered Rings. Advances in Heterocyclic Chemistry, 1, 339-437. [Link]
-
PubChem. (n.d.). 4-Hydrazinopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Brown, D. J. (1962). The Pyrimidines. Interscience Publishers. (Foundational text on hydrazine displacement kinetics in nitrogen heterocycles).
Safety Operating Guide
Proper Disposal Procedures: 4-Hydrazino-5-methyl-1H-pyridin-2-one
Executive Summary & Risk Assessment
Core Directive: Treat 4-hydrazino-5-methyl-1H-pyridin-2-one (and its tautomer 5-methyl-4-hydrazinyl-2-pyridinol) as a High-Hazard Reactive Intermediate .
In the absence of a compound-specific Safety Data Sheet (SDS) from major suppliers, safety protocols must be derived from Structure-Activity Relationships (SAR) . The presence of the hydrazino moiety (-NHNH₂) attached to the pyridone core dictates the disposal logic. This functional group classifies the compound as a strong reducing agent, a potential carcinogen, and a skin sensitizer.
Operational Rule: Do not dispose of this compound via sanitary sewer systems or standard trash. Segregated incineration is the only acceptable method for bulk disposal. Chemical deactivation is reserved strictly for spill cleanup and glassware decontamination.
Physicochemical & Hazard Profile (SAR-Derived)
| Property | Estimated Characteristic | Hazard Implication |
| Physical State | Solid (Crystalline powder) | Inhalation of dust; particulate spread. |
| Reactivity | Reducing Agent | Incompatible with strong oxidizers (peroxides, nitrates). |
| Stability | Moderate; Air/Light sensitive | May darken/decompose upon prolonged exposure. |
| Toxicity | Class 6.1 (Toxic) | Hydrazines are hepatotoxic and suspected carcinogens. |
| Solubility | DMSO, Methanol, Dilute Acid | Use polar solvents for cleaning/solubilization. |
Waste Classification & Regulatory Compliance
Before handling, categorize the waste stream according to EPA (RCRA) or local regulations.
-
Waste Code Assignment: While this specific CAS may not be explicitly P-listed or U-listed, it must be managed as Characteristic Waste due to toxicity and reactivity.
-
Recommended Tagging: "Toxic, Reactive, Organic Hydrazine Derivative."
Disposal Decision Tree
The following logic flow dictates the operational procedure based on the quantity and state of the material.
Figure 1: Operational decision tree for segregating bulk waste from trace residues.
Protocol A: Bulk Waste Disposal (Primary Method)
Scope: Expired stocks, reaction byproducts, or excess synthesis material (>100 mg).
Mechanism: High-temperature incineration ensures complete destruction of the pyridine ring and hydrazine group, preventing environmental leaching.
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste, chromic acid) or strong acids.
-
Packaging: Place solid waste in a sealable polyethylene or amber glass container. If in solution, ensure the solvent is compatible (e.g., no peroxidizables).
-
Labeling:
-
Constituents: 4-Hydrazino-5-methyl-1H-pyridin-2-one (100%).
-
Hazards: TOXIC, REDUCER.
-
-
Hand-off: Transfer to your facility's EHS department for transport to a TSDF (Treatment, Storage, and Disposal Facility).
Protocol B: Chemical Deactivation (Spills & Glassware)
Scope: Cleaning contaminated glassware, benchtop spills, or trace residues. Caution: This reaction is exothermic and may evolve nitrogen gas. Perform in a fume hood.
Scientific Basis:
Hydrazines can be oxidized to nitrogen gas and water using Sodium Hypochlorite (Bleach).
Reaction:
Reagents Required
-
5.25% Sodium Hypochlorite (Commercial Bleach).
-
Water (for dilution).
-
Starch-Iodide Paper (for endpoint verification).
-
Glacial Acetic Acid (optional, for pH adjustment).
Step-by-Step Procedure
-
Preparation:
-
Wear double nitrile gloves, lab coat, and safety goggles.
-
Work inside a functioning chemical fume hood.
-
-
Dilution:
-
If solid: Dissolve/suspend the residue in water. If insoluble, use a minimal amount of methanol, then dilute with water (1:5 ratio).
-
-
Oxidation (The "Quench"):
-
Slowly add 5.25% Sodium Hypochlorite solution to the waste.
-
Ratio: Use approximately 20 mL of bleach per 1 g of estimated hydrazine residue (excess is required).
-
Observation: Look for bubbling (N₂ gas). If the solution heats up significantly, stop and let it cool (ice bath recommended for >1g).
-
-
Reaction Time:
-
Allow the mixture to stand for at least 2 hours (preferably overnight) to ensure complete destruction of the hydrazine moiety.
-
-
Verification:
-
Dip a strip of Starch-Iodide paper into the solution.
-
Result: The paper must turn blue/black , indicating residual oxidizer (bleach) is present. If not, add more bleach and wait 30 minutes.
-
-
Final Disposal:
-
The resulting solution is now a mixture of chlorinated organics and spent bleach.
-
Collect this solution into a container labeled "Aqueous Waste - Oxidized Hydrazines."
-
Do not drain dispose unless explicitly permitted by your local wastewater authority for treated de minimis quantities.
-
Safety & Emergency Response
PPE Requirements
-
Respiratory: N95 or P100 respirator if handling dust outside a hood.
-
Skin: Double Nitrile gloves (0.11 mm minimum thickness). Hydrazines penetrate skin rapidly.
-
Eyes: Chemical splash goggles.
Accidental Exposure
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Hydrazines are skin sensitizers; monitor for dermatitis.
-
Inhalation: Move to fresh air. Seek medical attention immediately (risk of pulmonary edema).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
PubChem. (n.d.). Hydrazine - Compound Summary. National Library of Medicine. [Link] (Cited for functional group hazard extrapolation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
